Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
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Overview
Description
Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group, an oxo group, and an azaspiro ring system. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of a benzylamine derivative with a suitable spirocyclic precursor. One common method involves the condensation of benzylamine with a spirocyclic ketone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives.
Reduction: Formation of benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-1-oxa-6-azaspiro[2.5]octane
- 1-Oxa-6-azaspiro[2.5]octan-6-carboxylic acid benzyl ester
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C15H17NO3/c17-13-6-7-15(8-9-15)16(10-13)14(18)19-11-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
ZONQLKDVQUIZBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)N(CC1=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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